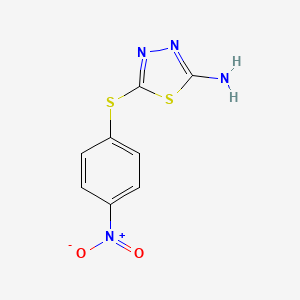
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is a derivative of phenylpropanolamine and is characterized by the presence of a methylamino group attached to the phenylpropanol backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, paraformaldehyde, and monomethylamine hydrochloride as the primary raw materials.
Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to a temperature range of 60-100°C.
Reduction: The mixture is then reduced under catalytic conditions using a Raney nickel catalyst.
Crystallization: The resulting solution is adjusted to a pH value of 9-14 using liquid alkali, followed by extraction and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions include ketones, secondary amines, and substituted phenylpropanes.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha and beta-adrenergic agonist, leading to the release of norepinephrine from sympathetic neurons. This results in vasoconstriction, increased heart rate, and bronchodilation . The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are the adrenergic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
1-(methylamino)-3-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-10(12)7-9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |
InChI-Schlüssel |
JPEZTNHLFUZVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(CC1=CC=CC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


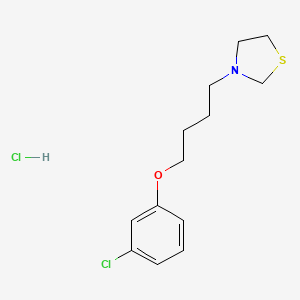
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12000446.png)
![5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000449.png)
![Bis[4-(bromomethyl)phenyl] sulfone](/img/structure/B12000457.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12000460.png)
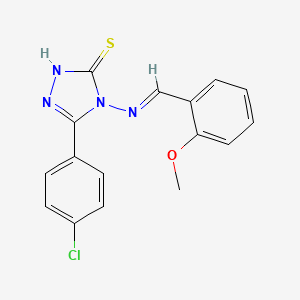
![Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000477.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)
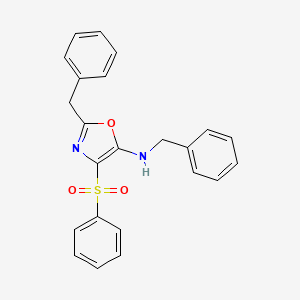
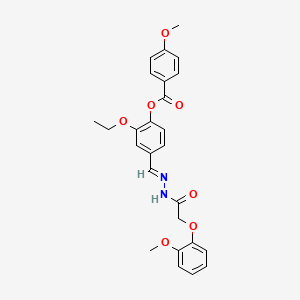

![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)
